2-Mesitylethane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYDTIMMNGKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCS)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Mesitylethane 1 Thiol
Established Synthetic Pathways for Thiols Applicable to 2-Mesitylethane-1-thiol
The conversion of a 2-mesitylethyl halide to this compound can be achieved through various nucleophilic substitution reactions or via organometallic intermediates.
Nucleophilic Substitution Reactions with Alkyl Halides
Nucleophilic substitution reactions are a cornerstone of thiol synthesis, where a halide in an alkyl halide is displaced by a sulfur-containing nucleophile. For the synthesis of this compound, this would involve the reaction of a 2-mesitylethyl halide with different sulfur nucleophiles.
The hydrosulfide (B80085) anion (-SH) is a potent nucleophile that can directly displace a halide from an unhindered alkyl halide in an SN2 reaction. byjus.comresearchgate.net This method offers a direct route to the desired thiol.
The reaction of 1-bromo-2-mesitylethane with a hydrosulfide salt, such as sodium hydrosulfide (NaSH), would be expected to yield this compound. To minimize the formation of the sulfide (B99878) byproduct (bis(2-mesitylethyl)sulfide), which can occur if the newly formed thiol attacks another molecule of the alkyl halide, a large excess of the hydrosulfide reagent is typically employed. researchgate.net
Reaction Scheme: Nucleophilic Substitution with Hydrosulfide Anion
| Reactant 1 | Reactant 2 | Product | Byproduct |
| 1-Bromo-2-mesitylethane | Sodium Hydrosulfide (excess) | This compound | Sodium Bromide |
To circumvent the issue of sulfide byproduct formation, thiourea (B124793) can be utilized as a sulfur nucleophile. byjus.comorganic-chemistry.org The reaction of an alkyl halide with thiourea proceeds via an SN2 mechanism to form a stable, crystalline S-alkylisothiouronium salt. organic-chemistry.orgresearchgate.netub.edu This intermediate can be isolated and subsequently hydrolyzed under basic conditions to afford the desired thiol. organic-chemistry.orgresearchgate.net
In the context of synthesizing this compound, 1-bromo-2-mesitylethane would first react with thiourea to form S-(2-mesitylethyl)isothiouronium bromide. Subsequent hydrolysis of this salt with an aqueous base, such as sodium hydroxide, would then yield this compound. This two-step process is often preferred for preparing primary thiols due to its cleaner reaction profile. researchgate.net
Reaction Scheme: Thiolation via Thiourea
| Step | Reactant 1 | Reactant 2 | Intermediate/Product |
| 1 | 1-Bromo-2-mesitylethane | Thiourea | S-(2-mesitylethyl)isothiouronium bromide |
| 2 | S-(2-mesitylethyl)isothiouronium bromide | Sodium Hydroxide | This compound |
The reaction of an alkyl halide with sodium thiosulfate (B1220275) (Na₂S₂O₃) provides another indirect route to thiols. This reaction forms an S-alkylthiosulfate, commonly known as a Bunte salt. masterorganicchemistry.comorgsyn.org These salts are typically stable, crystalline solids that can be isolated and purified. rsc.org
For the synthesis of this compound, 1-bromo-2-mesitylethane would be treated with sodium thiosulfate to produce sodium S-(2-mesitylethyl)thiosulfate. The subsequent acidic hydrolysis of this Bunte salt would then yield the target thiol. masterorganicchemistry.comorgsyn.org This method is advantageous as it utilizes odorless and stable intermediates. rsc.org
Reaction Scheme: Bunte Salt Method
| Step | Reactant 1 | Reactant 2 | Intermediate/Product |
| 1 | 1-Bromo-2-mesitylethane | Sodium Thiosulfate | Sodium S-(2-mesitylethyl)thiosulfate |
| 2 | Sodium S-(2-mesitylethyl)thiosulfate | Acid (e.g., HCl) | This compound |
Reactions of Organometallic Reagents with Elemental Sulfur
Grignard reagents, formed by the reaction of an alkyl or aryl halide with magnesium metal, are strong nucleophiles and bases. byjus.com The reaction of a Grignard reagent with elemental sulfur (S₈) leads to the formation of a magnesium thiolate (R-SMgX). chemguide.co.ukleah4sci.com This intermediate is then readily hydrolyzed upon acidic workup to produce the corresponding thiol. chemguide.co.ukleah4sci.com
To synthesize this compound using this method, a Grignard reagent, (2-mesitylethyl)magnesium bromide, would first be prepared from 1-bromo-2-mesitylethane and magnesium turnings in an ether solvent. This Grignard reagent would then be reacted with elemental sulfur. The resulting magnesium thiolate, upon treatment with a dilute acid, would yield this compound. Care must be taken during this reaction as the thiolate intermediate can potentially react further with sulfur, leading to the formation of polysulfides. Using an excess of the Grignard reagent can help to minimize these side reactions. chemguide.co.uk
Reaction Scheme: Grignard Reagent Method
| Step | Reactant 1 | Reactant 2 | Intermediate/Product |
| 1 | 1-Bromo-2-mesitylethane | Magnesium | (2-mesitylethyl)magnesium bromide |
| 2 | (2-mesitylethyl)magnesium bromide | Elemental Sulfur (S₈) | (2-mesitylethyl)thiolatomagnesium bromide |
| 3 | (2-mesitylethyl)thiolatomagnesium bromide | Aqueous Acid (Workup) | This compound |
Organolithium Compoundsresearchgate.net
Organolithium reagents are powerful tools in organic synthesis, serving as strong bases and potent nucleophiles. wikipedia.org Their application in the synthesis of thiols, including sterically hindered ones like this compound, typically involves the reaction of an organolithium species with a sulfur electrophile. A general and effective method for preparing organolithium reagents is the reaction of an alkyl or aryl halide with lithium metal. masterorganicchemistry.comlibretexts.org
For the specific synthesis of this compound, a plausible route involves the generation of a 2-mesitylethyllithium reagent. This can be achieved by reacting 1-bromo-2-mesitylethane with lithium metal. The resulting organolithium compound is a strong carbanion that can then be quenched with elemental sulfur (S₈). The initial product is a lithium thiolate, which upon acidic workup, yields the target thiol, this compound.
Reaction Scheme:
Formation of the Organolithium Reagent: Mes-CH₂CH₂-Br + 2 Li → Mes-CH₂CH₂-Li + LiBr
Reaction with Sulfur: 8 Mes-CH₂CH₂-Li + S₈ → 8 Mes-CH₂CH₂-SLi
Acidic Workup: Mes-CH₂CH₂-SLi + H⁺ → Mes-CH₂CH₂-SH + Li⁺
This method leverages the high reactivity of organolithium compounds to form the carbon-sulfur bond efficiently. sigmaaldrich.com The choice of solvent is crucial, with hydrocarbons like hexane (B92381) or benzene (B151609) often preferred over ethers, which can be slowly attacked by the alkyl lithium reagent. libretexts.org
Addition of Hydrogen Sulfide to Alkenesresearchgate.net
The direct addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond is an atom-economical method for synthesizing thiols. This process, known as hydrothiolation, can be applied to the synthesis of this compound starting from 2-mesitylpropene. The reaction typically proceeds via a free-radical mechanism, which can be initiated by radiation (such as X-rays) or chemical initiators. sci-hub.se
In the context of 2-mesitylethylene, the addition of H₂S would yield the anti-Markovnikov product, this compound, due to the nature of the free-radical pathway. The reaction is initiated by the formation of a thiyl radical (HS•) from hydrogen sulfide. This radical then adds to the alkene at the less substituted carbon, generating a more stable carbon-centered radical adjacent to the mesityl group. Subsequent hydrogen atom transfer from another molecule of H₂S propagates the chain and forms the final thiol product.
| Starting Material | Reagents | Product | Reaction Type |
| 2-Mesitylpropene | H₂S, Radical Initiator (e.g., AIBN or UV light) | This compound | Free-Radical Hydrothiolation |
Recent advancements have also explored photocatalytic methods for thiol-ene reactions, which offer milder and more environmentally friendly conditions for hydrothiolation. nih.gov
Reductive Dealkylation of Sulfidesresearchgate.net
Another synthetic strategy involves the preparation of a sulfide precursor followed by the reductive cleavage of one of the alkyl groups to unmask the thiol. For this compound, a suitable precursor could be a benzyl (B1604629) mesitylethyl sulfide or a t-butyl mesitylethyl sulfide. The benzyl or t-butyl group can be selectively cleaved under reductive conditions.
For example, a benzyl sulfide can be cleaved using dissolving metal reduction conditions, such as sodium in liquid ammonia. This method is effective for cleaving C-S bonds where one of the groups can form a stable radical or anion.
Reaction Example:
Precursor: Mes-CH₂CH₂-S-CH₂Ph (Benzyl 2-mesitylethyl sulfide)
Reagents: Na, NH₃ (l)
Product: Mes-CH₂CH₂-SH (this compound)
This approach is advantageous when direct thiol synthesis methods are problematic or lead to low yields. The sulfide precursors are often stable and easier to handle than the corresponding thiols.
Advanced and Asymmetric Synthesis Strategies for Hindered Thiols
The synthesis of chiral hindered thiols requires more sophisticated strategies that can control the stereochemistry of the product. These advanced methods are crucial for applications in pharmaceuticals and materials science where specific enantiomers are required.
Stereoselective Carbon-Sulfur Bond Formationacs.org
The formation of a C-S bond with high stereoselectivity can be achieved through several methods. One common approach is the Sₙ2 displacement of a leaving group on a chiral carbon center by a sulfur nucleophile. nih.gov For this to be effective, especially with hindered substrates, powerful sulfur nucleophiles and excellent leaving groups are necessary to avoid competing elimination or Sₙ1 reactions that would lead to racemization. nih.govbeilstein-journals.org
Another powerful technique is the nucleophilic ring-opening of chiral epoxides with a sulfur nucleophile, such as potassium hydrogen sulfide. nih.gov This reaction proceeds with inversion of configuration at the carbon atom being attacked, providing a reliable method for generating chiral β-hydroxy thiols. beilstein-journals.org
| Method | Substrate | Nucleophile | Key Feature |
| Sₙ2 Displacement | Chiral secondary halide/sulfonate | Thioacetate (CH₃COS⁻) | Inversion of stereochemistry |
| Epoxide Ring-Opening | Chiral epoxide | KSH | Inversion of stereochemistry |
Stereoselective Alkylation/Arylation for Quaternary Center Generationacs.org
Creating a chiral quaternary carbon center—a carbon atom bonded to four different non-hydrogen groups—is a significant challenge in organic synthesis. When one of these groups is a thiol or sulfide, the challenge is amplified. One approach involves the stereoselective alkylation of a secondary sulfur-based substrate to generate the quaternary center. beilstein-journals.org
Phase-transfer catalysis has emerged as a powerful tool for the enantioselective alkylation of compounds like acylthiomalonates, enabling the synthesis of chiral thio-quaternary stereogenic centers. amanote.com This method uses a chiral catalyst to control the facial selectivity of the alkylation of a prochiral enolate, leading to high enantiomeric excess in the product.
Catalytic Approaches for Thiol Synthesisrsc.orgelectronicsandbooks.comyoutube.com
Modern catalytic methods offer efficient and selective pathways for thiol and sulfide synthesis. These approaches often operate under milder conditions and with higher functional group tolerance than traditional methods.
Photoredox Catalysis: Visible-light photoredox catalysis has become a popular tool for a variety of organic transformations, including thiol-ene reactions. nih.gov This method uses a photocatalyst that, upon excitation with visible light, can initiate a radical hydrothiolation process under mild conditions. nih.gov Metal-free organocatalysts, such as phenylglyoxylic acid, have also been developed for these reactions. nih.gov
Lewis Acid Catalysis: Chiral Lewis acids can catalyze the enantioselective addition of thiols to electrophiles. For example, the addition of thiols to silyl (B83357) glyoxylates has been developed to produce tertiary chiral α-silyl–α-sulfydryl alcohols with excellent yields and enantioselectivities. rsc.org
Enzyme Catalysis: Biocatalysis offers a highly selective means of synthesizing chiral compounds. Ene-reductases (EREDs) have been applied to the asymmetric synthesis of chiral thioethers. acs.org Enzymes provide exceptional chemo-, regio-, and enantioselectivity, although their application to thiol synthesis is less common due to the potential for catalyst poisoning by sulfur. acs.org
These advanced catalytic methods represent the forefront of thiol synthesis, providing access to complex and sterically hindered structures like derivatives of this compound with high levels of control.
Transition Metal-Catalyzed Hydrophosphinationacs.org
While the term hydrophosphination refers to the addition of a P-H bond across an unsaturated C-C bond to form organophosphorus compounds, the analogous reaction for sulfur, known as hydrothiolation, is the relevant process for the synthesis of thiols like this compound. Transition metal-catalyzed hydrothiolation represents a powerful and atom-economical method for forming C-S bonds. scispace.com
The general mechanism involves the reaction of an alkene with a thiol in the presence of a transition metal catalyst. For the synthesis of this compound, a logical precursor would be mesitylethylene. The reaction can proceed through several pathways depending on the metal catalyst employed. Catalysts based on rhodium and palladium have been investigated extensively for the hydrothiolation of alkynes and alkenes. acs.orgorganic-chemistry.org For instance, certain rhodium complexes, such as RhCl(PPh₃)₃, have demonstrated excellent catalytic activity for the anti-Markovnikov addition of thiols to unsaturated bonds. acs.org Conversely, palladium catalysts often favor Markovnikov addition. acs.org The choice of catalyst is therefore crucial in directing the regioselectivity of the thiol addition to achieve the desired this compound isomer.
The catalytic cycle typically involves either the activation of the thiol through oxidative addition to the metal center, forming a metal-hydride-thiolate intermediate, or activation of the alkene by coordination to the metal catalyst, making it susceptible to nucleophilic attack by the thiol. scispace.com
Cobalt-Catalyzed Methodsgoogle.com
The use of earth-abundant and less expensive first-row transition metals, such as cobalt, has become an area of intensive research for catalytic reactions. Cobalt complexes have emerged as effective catalysts for hydrothiolation reactions, offering alternative reactivity to precious metals. nih.gov
Recent methodologies include light-promoted or photoredox dual catalytic systems involving cobalt. rsc.orgrsc.org These methods can facilitate the radical-based Markovnikov hydrothiolation of alkenes. rsc.orgrsc.org In a typical photoredox/cobalt dual catalytic system, a photocatalyst absorbs visible light to initiate an electron transfer process, which generates a thiyl radical from the thiol. This radical then adds to the alkene (e.g., mesitylethylene). A low-valent cobalt species, also generated within the catalytic cycle, participates in subsequent steps to complete the transformation and regenerate the active catalysts. researchgate.netacs.org This approach is noted for its mild reaction conditions and high regioselectivity, making it a viable strategy for the synthesis of branched thioethers and thiols. researchgate.netacs.org
Optimization of Reaction Conditions and Yield for this compound Synthesisgoogle.com
The efficiency and yield of any catalytic synthesis are highly dependent on the careful optimization of various reaction parameters. For a hypothetical cobalt-catalyzed hydrothiolation of mesitylethylene to produce this compound, several factors would need to be systematically varied to maximize product formation and minimize side reactions.
Key parameters for optimization include:
Catalyst and Ligand: The choice of cobalt precursor and the ancillary ligand attached to it can dramatically influence catalytic activity and selectivity.
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of catalytic intermediates.
Temperature: Reaction temperature influences reaction rates and can also affect the stability of the catalyst and the product.
Reactant Concentration: The relative concentrations of the alkene, thiol, and catalyst can impact the reaction kinetics and equilibrium.
Additives: In some systems, the addition of co-catalysts or reagents can be crucial. For example, in cobalt-catalyzed hydroboration, additives like PPh₃ and NaOᵗBu are used. nih.gov
The following interactive table illustrates a hypothetical optimization study for a generic hydrothiolation reaction, demonstrating how systematic variation of conditions can lead to an improved product yield.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5 | None | Toluene | 80 | 45 |
| 2 | 2 | None | Toluene | 80 | 30 |
| 3 | 5 | Ligand A | Toluene | 80 | 65 |
| 4 | 5 | Ligand B | Toluene | 80 | 52 |
| 5 | 5 | Ligand A | THF | 60 | 75 |
| 6 | 5 | Ligand A | DCM | 40 | 60 |
| 7 | 5 | Ligand A | THF | 25 | 88 |
| 8 | 2.5 | Ligand A | THF | 25 | 85 |
This table presents hypothetical data for illustrative purposes.
Isolation and Purification Techniques for this compound
The isolation and purification of thiols require specific considerations, primarily due to their susceptibility to oxidation into disulfides. researchgate.net Once the synthesis of this compound is complete, a multi-step purification protocol is typically employed.
Work-up/Extraction: The crude reaction mixture is first subjected to an aqueous work-up. This involves washing the organic solution with water or a mild acidic solution to remove inorganic salts and water-soluble impurities. The product is then extracted into an immiscible organic solvent.
Drying and Concentration: The organic layer containing the thiol is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Chromatography: Silica gel column chromatography is a common method for purifying thiols from non-polar byproducts and residual starting materials. To minimize on-column oxidation, it is advisable to work quickly. chemicalforums.com Some protocols suggest using slightly acidic conditions, such as adding a small amount of acetic acid to the eluent, to suppress the formation of the thiolate anion, which is more prone to oxidation. chemicalforums.com
Distillation: If this compound is a sufficiently volatile and thermally stable liquid, vacuum distillation can be an effective final purification step to separate it from non-volatile impurities and any disulfide that may have formed.
Specialized Techniques: For challenging purifications, covalent chromatography using a thiopropyl resin can be employed. The thiol covalently binds to the resin, allowing all non-thiol impurities to be washed away. The pure thiol is then released from the resin by treatment with a reducing agent. gbiosciences.com
Throughout the purification process, it is often beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Chemical Reactivity and Mechanistic Studies of 2 Mesitylethane 1 Thiol
Oxidation-Reduction Chemistry of the Thiol Group
The sulfur atom in the thiol group of 2-Mesitylethane-1-thiol exists in a reduced state and is readily susceptible to oxidation. This redox activity is central to its chemical properties.
The oxidation of thiols often leads to the formation of disulfides, which contain a sulfur-sulfur bond. The interconversion between the thiol and disulfide states is a fundamental redox process. For this compound, this reaction results in the formation of bis(2-mesitylethyl) disulfide.
The reaction proceeds via a thiol-disulfide exchange mechanism, which is effectively a bimolecular nucleophilic substitution (SN2) reaction at one of the sulfur atoms of the disulfide. nih.gov The process is initiated by the deprotonation of the attacking thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the disulfide bond. nih.gov The reaction proceeds through a linear transition state where the attacking sulfur, the two disulfide sulfurs, and the leaving group are aligned. nih.gov
The rate of this reaction is highly sensitive to steric factors. nih.gov The bulky mesityl group in this compound creates significant steric hindrance around the sulfur atom. This bulk impedes the ability of the thiolate to approach the disulfide bond at the required angle for the SN2 attack. nih.govresearchgate.net Consequently, both the formation of bis(2-mesitylethyl) disulfide from the thiol and the reduction of the disulfide by another thiol are expected to be significantly slower than for sterically unhindered thiols like ethanethiol (B150549). nih.govnih.govresearchgate.net The size and accessibility of the thiolate are considered the most critical factors influencing the kinetics of the exchange. nih.govresearchgate.net
| Thiol Structure | Relative Steric Hindrance | Expected Rate of Disulfide Exchange |
| Methanethiol (CH₃SH) | Low | Fast |
| Ethanethiol (CH₃CH₂SH) | Low | Fast |
| 2-Propylthiol ((CH₃)₂CHSH) | Medium | Moderate |
| tert-Butylthiol ((CH₃)₃CSH) | High | Slow |
| This compound | Very High | Very Slow |
This table provides a qualitative comparison of expected reaction rates based on the principle that increased steric hindrance slows the rate of thiol-disulfide exchange.
In biological contexts, thiols are primary targets for reactive oxygen species (ROS), which function as potent oxidants. researchgate.net Key biological oxidants include hydrogen peroxide (H₂O₂), superoxide (B77818) radical (O₂⁻), and hydroxyl radical (•OH). researchgate.netyoutube.com
Two-Electron Oxidation: Hydrogen peroxide is a common cellular oxidant that reacts with thiols in a two-electron process. nih.gov The reaction is believed to proceed via the nucleophilic attack of the thiolate anion of this compound on the H₂O₂ molecule. nih.gov This step forms a sulfenic acid (R-SOH) as a key intermediate and releases a water molecule. researchgate.netnih.gov Due to their high reactivity, sulfenic acids are typically transient. researchgate.net The sulfenic acid derivative of this compound can then react with another molecule of the parent thiol to form the corresponding disulfide and water. researchgate.net
R−SH + H₂O₂ → R−SOH + H₂O R−SOH + R−SH → R−S−S−R + H₂O
Further oxidation of the sulfenic acid can occur, leading to the formation of more stable sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). youtube.com The steric bulk of the mesityl group is expected to decrease the rate of the initial oxidation and may particularly hinder the subsequent bimolecular reaction between the sulfenic acid and a second thiol molecule.
One-Electron Oxidation: Oxidants such as the hydroxyl radical (•OH) can oxidize thiols via a one-electron mechanism, generating a highly reactive thiyl radical (R-S•). nih.gov Two of these radicals can then combine in a termination step to form a stable disulfide bond. nih.gov
R−SH + •OH → R−S• + H₂O 2 R−S• → R−S−S−R
| Oxidant | Mechanism | Initial Product | Final Product(s) |
| Hydrogen Peroxide (H₂O₂) | Two-Electron | Sulfenic Acid (R-SOH) | Disulfide, Sulfinic Acid, Sulfonic Acid |
| Superoxide (O₂⁻) | One- or Two-Electron | Thiyl Radical or Sulfenic Acid | Disulfide and other oxidized species |
| Hydroxyl Radical (•OH) | One-Electron | Thiyl Radical (R-S•) | Disulfide |
Nucleophilic Reactivity of 2-Mesitylethane-1-thiolate
Deprotonation of the thiol group with a base yields the corresponding 2-Mesitylethane-1-thiolate anion. This thiolate is a potent nucleophile due to the polarizability and electron-rich nature of the sulfur atom. youtube.com
Thiolates are excellent nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. youtube.comlibretexts.org The mechanism involves a single, concerted step where the thiolate attacks an electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the thiolate and the electrophilic substrate. pharmaguideline.com
SN2 reactions are exceptionally sensitive to steric hindrance at both the nucleophile and the electrophile. libretexts.org The reaction proceeds through a crowded, five-coordinate transition state. masterorganicchemistry.com The large mesityl group on the 2-Mesitylethane-1-thiolate anion creates a significant steric shield around the sulfur nucleophile. This bulk severely restricts the ability of the thiolate to perform the required backside attack on the electrophile, especially if the electrophilic carbon is secondary or sterically demanding. Therefore, 2-Mesitylethane-1-thiolate is expected to be a much less reactive nucleophile in SN2 reactions compared to smaller, unhindered thiolates like methanethiolate (B1210775) or ethanethiolate.
| Substrate Type | Example | Relative SN2 Rate with a Given Thiolate |
| Methyl | CH₃-Br | Very Fast |
| Primary (1°) | CH₃CH₂-Br | Fast |
| Secondary (2°) | (CH₃)₂CH-Br | Slow |
| Tertiary (3°) | (CH₃)₃C-Br | No Reaction |
This table illustrates the general effect of substrate structure on SN2 reaction rates. A sterically hindered nucleophile like 2-Mesitylethane-1-thiolate would further decrease the rates for all reactive substrates.
The 2-Mesitylethane-1-thiolate anion can act as a "Michael donor" in a conjugate addition reaction with "Michael acceptors," which are typically α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. wikipedia.orgmdpi.com This specific type of conjugate addition is often referred to as a thia-Michael addition. mdpi.com
While thiol additions to alkenes can proceed via a radical-mediated pathway (the "thiol-ene" reaction), the nucleophilic reactivity of the thiolate proceeds via a base- or nucleophile-catalyzed Michael addition mechanism. wikipedia.orgtaylorandfrancis.comalfa-chemistry.com
The mechanism involves three key steps:
Deprotonation: A base removes the acidic proton from the thiol of this compound to generate the reactive thiolate nucleophile. alfa-chemistry.comresearchgate.net
Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated system. The π-electrons are pushed onto the α-carbon and then onto the electronegative atom (e.g., oxygen in a carbonyl group), forming a resonance-stabilized enolate intermediate. alfa-chemistry.comresearchgate.net
Protonation: The enolate intermediate is a strong base and is rapidly protonated, typically by abstracting a proton from the conjugate acid of the catalyst or another thiol molecule, to yield the final thioether product and regenerate the catalyst. alfa-chemistry.com
The rate of thia-Michael additions is known to decrease with increasing steric hindrance on the thiol. mdpi.comresearchgate.netresearchgate.net The bulky mesityl group on 2-Mesitylethane-1-thiolate would hinder its approach to the β-carbon of the Michael acceptor, resulting in a slower reaction rate compared to less hindered thiols. mdpi.com
| Class of Michael Acceptor | General Structure | Example |
| α,β-Unsaturated Ketone | R-CO-CH=CH-R' | Methyl vinyl ketone |
| α,β-Unsaturated Ester | R-COO-CH=CH-R' | Ethyl acrylate |
| α,β-Unsaturated Nitrile | N≡C-CH=CH-R | Acrylonitrile |
| Vinyl Sulfone | R-SO₂-CH=CH₂ | Phenyl vinyl sulfone |
| Maleimide | (structure) | N-Ethylmaleimide |
Thiol-Ene "Click" Reactions
The thiol-ene reaction is a powerful and versatile "click" chemistry transformation that involves the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction can be initiated through different mechanisms, with radical-mediated processes being the most common.
The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism. nih.gov The process is typically initiated by a radical initiator, which can be generated by heat or light. The key steps in the mechanism are:
Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).
Propagation:
The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This addition typically follows an anti-Markovnikov regioselectivity.
The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org
Termination: The reaction is terminated by the combination of two radicals.
In the case of this compound, the steric bulk of the mesityl group can influence the rate of the propagation steps. The addition of the bulky mesityl-substituted thiyl radical to the alkene might be slower compared to less hindered thiyl radicals.
Photochemical initiation is a common method for generating the initial radicals in thiol-ene reactions, often offering excellent spatial and temporal control. nih.gov This process typically involves the use of a photoinitiator that, upon absorption of light (usually UV), generates radicals.
There are two main types of photoinitiators:
Type I Photoinitiators: These undergo unimolecular cleavage upon irradiation to form two radicals. Either or both of these radicals can then abstract a hydrogen from the thiol to initiate the thiol-ene reaction. sci-hub.box
Type II Photoinitiators: These undergo a bimolecular reaction with a co-initiator (in this case, the thiol) upon photoexcitation. The excited photoinitiator abstracts a hydrogen atom from the thiol, forming a thiyl radical and a ketyl radical. sci-hub.box
The efficiency of photochemical initiation can be influenced by the choice of photoinitiator and the wavelength of light used. For this compound, the bulky mesityl group is unlikely to directly interfere with the photochemical initiation step itself, but it will still affect the subsequent propagation steps as described above.
Coordination Chemistry and Metal-Thiolate Complex Formation
Ligand Properties of this compound in Transition Metal Complexes
This compound can act as a ligand in transition metal complexes. Upon deprotonation, it forms the corresponding thiolate, 2-mesitylethane-1-thiolate, which is a soft, anionic ligand that readily coordinates to transition metals. wikipedia.org The properties of the resulting metal-thiolate complexes are influenced by both the nature of the sulfur donor atom and the steric and electronic characteristics of the mesityl group.
Thiolates are classified as X-type ligands in the Covalent Bond Classification method and are considered one-electron donors when terminal and three-electron donors when bridging. wikipedia.org They are also π-donor ligands, which can influence the electronic structure and reactivity of the metal center.
The bulky mesityl group in 2-Mesitylethane-1-thiolate can enforce lower coordination numbers at the metal center and can protect the metal from unwanted side reactions. This steric protection can also influence the geometry of the resulting complex.
Illustrative Coordination Complexes of 2-Mesitylethane-1-thiolate
| Metal Center (M) | Plausible Complex Formula | Potential Geometry | Key Feature |
| Palladium(II) | [Pd(S-CH₂CH₂-mesityl)₂(PPh₃)₂] | Square Planar | Steric bulk of mesityl and phosphine (B1218219) ligands influencing ligand arrangement. |
| Nickel(II) | [Ni(S-CH₂CH₂-mesityl)₄]²⁻ | Tetrahedral | Homoleptic complex with significant steric crowding. |
| Platinum(II) | [PtCl(S-CH₂CH₂-mesityl)(PMe₃)₂] | Square Planar | Mixed-ligand complex with the mesityl group potentially directing the stereochemistry. |
| Rhodium(I) | [Rh(S-CH₂CH₂-mesityl)(CO)(PPh₃)₂] | Square Planar | The bulky thiolate can influence the catalytic activity of the rhodium center. |
This table presents plausible examples of coordination complexes and is intended to be illustrative. The actual synthesized complexes may have different stoichiometries and structures.
Metal-ligand cooperation (MLC) refers to the active participation of a ligand in a chemical transformation, where both the metal center and the ligand are involved in bond-making and bond-breaking processes. wikipedia.org Thiolate ligands can participate in MLC, particularly in catalytic cycles involving hydrogenation and dehydrogenation reactions. nih.govnih.gov
Based on a comprehensive search for scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the detailed outline provided. The search for specific research findings on this particular compound concerning the influence of its steric hindrance on coordination geometry, its application as an ancillary ligand in catalysis, kinetic analyses, deuterium (B1214612) labeling studies, and the analysis of its reaction intermediates did not yield relevant results.
The available literature broadly covers these topics for thiols in general, but lacks the specific data and mechanistic studies for this compound required to address the subsections of the requested article. Therefore, constructing a thorough, informative, and scientifically accurate article focused solely on this compound as per the instructions is not feasible with the currently accessible information.
Spectroscopic Characterization and Advanced Analytical Techniques for 2 Mesitylethane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.
Proton (¹H) NMR Chemical Shift Analysis
The proton NMR spectrum of 2-Mesitylethane-1-thiol is predicted to exhibit distinct signals corresponding to the various types of protons in its structure. The mesityl group, with its high degree of symmetry, simplifies the aromatic region of the spectrum. The ethanethiol (B150549) portion of the molecule will show characteristic shifts for the methylene (B1212753) groups and the thiol proton.
The aromatic protons of the mesityl ring are chemically equivalent and are expected to appear as a singlet. The methyl groups attached to the aromatic ring are also equivalent and will produce a sharp singlet. The two methylene groups of the ethane (B1197151) chain are diastereotopic and will each give rise to a distinct signal, likely a triplet, due to coupling with each other. The thiol proton signal is typically a triplet and its chemical shift can be variable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~6.8 | Singlet | 2H |
| Ar-CH₃ | ~2.2 | Singlet | 9H |
| Ar-CH₂- | ~2.8 | Triplet | 2H |
| -CH₂-SH | ~2.6 | Triplet | 2H |
| -SH | ~1.3 | Triplet | 1H |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the mesityl group, fewer signals than the total number of carbon atoms are expected. docbrown.info The carbon atoms of the methyl groups on the ring will be equivalent, as will the unsubstituted aromatic carbons. The substituted aromatic carbons will also show a single signal. The two methylene carbons in the ethane chain will each produce a separate signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C (substituted) | ~137 |
| Aromatic C (unsubstituted) | ~129 |
| Ar-CH₂- | ~35 |
| -CH₂-SH | ~25 |
| Ar-CH₃ | ~21 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are powerful tools for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. sdsu.edu Key expected correlations would be between the protons of the two adjacent methylene groups in the ethane chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu For this compound, this would show correlations between the aromatic protons and their corresponding carbons, the methyl protons and their carbons, and the methylene protons and their respective carbons.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the thiol group, the aromatic ring, and the alkyl chain. The S-H stretching vibration is a key indicator of the thiol group, though it is typically weak. Aromatic C-H stretching and C=C ring stretching vibrations will also be present, along with C-H stretching and bending vibrations from the methyl and methylene groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The S-H and C-S stretching vibrations in thiols are often more readily observed in Raman spectra than in FT-IR. researchgate.net The symmetric vibrations of the mesityl ring are also expected to give strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2975-2850 | 2975-2850 | Strong |
| S-H Stretch | ~2550 | ~2550 | Weak (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 | Medium-Strong |
| C-H Bend (Alkyl) | 1470-1370 | 1470-1370 | Medium |
| C-S Stretch | ~700-600 | ~700-600 | Medium |
Correlation of Experimental and Theoretically Calculated Vibrational Frequencies
The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, with theoretical quantum chemical calculations. This correlative approach provides a deeper understanding of the molecular structure and bonding. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of the molecule's normal modes. mdpi.com
Comparing the theoretically calculated spectrum with the experimental one allows for a precise assignment of the observed vibrational bands to specific atomic motions within the molecule. researchgate.net For a molecule like this compound, key vibrational modes include the S-H stretching, C-S stretching, various C-H stretching and bending modes of the aromatic ring and the ethyl group, and the characteristic ring vibrations of the mesitylene (B46885) moiety. Discrepancies between experimental and calculated frequencies can arise from factors such as the condensed phase of the experiment versus the gas-phase nature of the calculation, and these differences are often corrected by applying a scaling factor to the theoretical data. mdpi.com
Table 1: Hypothetical Correlation of Key Vibrational Frequencies for this compound
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| S-H Stretch | 2590 | 2575 |
| Aromatic C-H Stretch | 3050 - 3100 | 3045 - 3090 |
| Aliphatic C-H Stretch | 2880 - 2970 | 2875 - 2965 |
| Aromatic C=C Stretch | 1610, 1500 | 1605, 1495 |
| CH₂ Scissoring | 1460 | 1455 |
| S-H Bending | 950 | 940 |
| C-S Stretch | 700 | 690 |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy is a technique that provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, can absorb energy in this region, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.orguzh.ch The mesitylene ring in this compound acts as a chromophore.
Analysis of Electronic Transitions in Vacuum and Solvated Environments
The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic ring. The primary transitions are π → π* transitions, which involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. youtube.comslideshare.net These transitions are typically strong and occur in the UV region. Additionally, the sulfur atom possesses non-bonding electrons (lone pairs), which can give rise to weaker n → π* transitions. uzh.ch
The solvent environment can significantly influence the energy of these electronic transitions. Changing the solvent polarity can lead to a shift in the wavelength of maximum absorbance (λmax), a phenomenon known as solvatochromism. For instance, π → π* transitions often exhibit a red shift (shift to longer wavelengths) with increasing solvent polarity, while n → π* transitions typically show a blue shift (shift to shorter wavelengths). youtube.com Analyzing these shifts provides insight into the nature of the electronic transition and the polarity of the excited state.
Table 2: Representative UV-Vis Absorption Data in Different Solvents
| Solvent | Dielectric Constant | Transition Type | Expected λmax (nm) |
| Hexane (B92381) (Non-polar) | 1.88 | π → π | ~265 |
| Ethanol (Polar, Protic) | 24.55 | π → π | ~270 |
| Hexane (Non-polar) | 1.88 | n → π | ~310 |
| Ethanol (Polar, Protic) | 24.55 | n → π | ~300 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and assessing its purity. sfrbm.org For this compound, MS provides definitive evidence of its identity by determining its molecular mass. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromforum.org This technique is well-suited for volatile and thermally stable compounds like many thiols. researchgate.net The sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). google.com
The resulting mass spectrum shows the molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps in structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the C-S bond, loss of the thiol group (-SH), and fragmentation of the ethyl chain, with a prominent peak corresponding to the stable mesityl or related benzylic carbocation.
Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound (Molecular Weight: 180.31)
| m/z Value | Proposed Fragment Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 147 | [M - SH]⁺ |
| 133 | [M - CH₂SH]⁺ |
| 119 | [C₉H₁₁]⁺ (Mesityl cation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. sfrbm.orgnih.gov This precision allows for the determination of the elemental formula of the compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, HRMS can unambiguously confirm the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass.
Table 4: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆S |
| Calculated Exact Mass | 180.0973 |
| Measured Exact Mass (Hypothetical) | 180.0971 |
| Mass Error (ppm) | -1.11 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. unipd.it The choice of method depends on the volatility of the compound and the nature of the sample matrix.
Gas Chromatography (GC), often coupled with a flame photometric detector (FPD) in sulfur mode or a mass spectrometer (MS), is a primary method for the analysis of volatile thiols. chromforum.org Separation is achieved on a capillary column, and retention time is used for identification, while peak area is used for quantification.
High-Performance Liquid Chromatography (HPLC) is another versatile technique, particularly for less volatile thiols or when derivatization is employed. nih.gov A common approach involves pre-column derivatization of the thiol group to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is frequently used for the separation of such derivatives. researchgate.net
Table 5: Summary of Chromatographic Methods for Thiol Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |
| GC | Capillary (e.g., DB-5MS) | Helium | MS, FPD | Separation and quantification of volatile thiols |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water Gradient | UV-Vis, Fluorescence | Separation of thiols, often after derivatization |
Gas Chromatography (GC)
Gas Chromatography is a fundamental technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, GC is a suitable method for purity assessment and quantification. The analysis typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column's inner surface.
Given the thiol group's reactivity and the compound's aromatic nature, specific considerations are necessary. The choice of column is critical; a non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, is often effective for aromatic compounds. To achieve sensitive and selective detection of the sulfur-containing thiol, detectors like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) are preferred over a general-purpose Flame Ionization Detector (FID). These specialized detectors provide higher sensitivity for sulfur compounds and reduce interference from co-eluting non-sulfur-containing matrix components.
Below is a table summarizing typical GC parameters that could be employed for the analysis of this compound.
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Capillary, Fused Silica | Provides high resolution and efficiency. |
| Stationary Phase | 5% Phenyl Polysiloxane | Suitable for separating aromatic compounds based on boiling point and polarity. |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for good separation efficiency. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. |
| Detector | Sulfur Chemiluminescence Detector (SCD) | Provides high sensitivity and selectivity for sulfur-containing compounds. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. Unlike GC, HPLC is suitable for compounds that are not easily volatilized or are thermally unstable. For thiols like this compound, direct detection using common HPLC detectors (e.g., UV-Vis) can be challenging due to low chromophoric activity at typical analytical wavelengths.
To overcome this, a common strategy is pre-column derivatization. This involves reacting the thiol group with a labeling reagent to form a highly fluorescent or UV-absorbing derivative. scispace.com Reagents such as monobromobimane (B13751) (mBBr) or N-(2-acridonyl)maleimide (MIAC) react specifically and rapidly with thiols to yield stable, highly fluorescent products. scispace.comresearchgate.net This approach significantly enhances detection sensitivity and selectivity. nih.gov
The separation is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the derivatized thiol from the excess reagent and other sample components. researchgate.net
The table below outlines a representative HPLC method following pre-column derivatization.
| Parameter | Typical Value/Condition | Purpose |
| Derivatization Reagent | Monobromobimane (mBBr) | Reacts with the thiol to form a highly fluorescent thioether. scispace.com |
| Column Type | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |
| Column Dimensions | 150 mm length, 4.6 mm ID, 5 µm particle size | Common dimensions for analytical HPLC, providing a balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detector | Fluorescence Detector (FLD) | Provides sensitive and selective detection of the fluorescently labeled thiol derivative. |
Advanced Characterization Techniques for Thiol-Containing Systems
X-ray Diffraction (XRD) for Crystalline Derivatives or Complexes
X-ray Diffraction (XRD), particularly single-crystal XRD, is an indispensable technique for determining the precise three-dimensional atomic structure of a crystalline solid. gla.ac.uk While this compound is a liquid at room temperature, it can be analyzed by XRD if it is converted into a crystalline derivative or is part of a metal-organic complex. nih.gov
| Information Obtained from XRD | Significance |
| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Confirms connectivity and reveals details about bonding (e.g., single, double bonds). |
| Crystal Packing | Shows how molecules are arranged in the solid state, revealing intermolecular interactions. |
| Absolute Stereochemistry | Can determine the absolute configuration of chiral centers in a molecule. |
| Molecular Conformation | Defines the spatial arrangement of the atoms in a molecule, including torsional angles. |
Electron Microscopy Techniques (e.g., TEM, SEM) for Nanomaterial Applications
When this compound is used in the context of nanomaterials, for instance, to form a self-assembled monolayer (SAM) on a metal surface or to functionalize nanoparticles, electron microscopy techniques become essential for characterization. utexas.edu
Scanning Electron Microscopy (SEM) is primarily used to investigate the surface morphology and topography of a sample. thermofisher.com In SEM, a focused beam of electrons is scanned across the material's surface, and detectors collect the secondary or backscattered electrons emitted from the surface. thermofisher.com This generates a high-resolution, three-dimensional-like image of the surface. SEM would be the technique of choice to visualize the effects of a this compound coating on a substrate, such as changes in surface roughness, coverage uniformity, or the formation of micro-scale patterns.
Transmission Electron Microscopy (TEM) provides information about the internal structure of a sample. thermofisher.comnih.gov In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. thermofisher.com The transmitted electrons are then focused to form a highly magnified, two-dimensional projection image. thermofisher.com TEM offers exceptionally high, often atomic-level, resolution. It is indispensable for characterizing nanoparticles that have been functionalized with this compound. TEM can determine the size, shape, and crystal structure of the nanoparticle core, and in some cases, can even help visualize the organic shell formed by the thiol molecules, especially when combined with specific staining techniques or when analyzing the nanoparticles' dispersion and aggregation state. utexas.edunih.gov
The following table compares the key features of SEM and TEM in the context of analyzing thiol-functionalized nanomaterials.
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Primary Interaction | Electrons are reflected or knocked off the sample surface. thermofisher.com | Electrons pass through an ultra-thin sample. thermofisher.com |
| Information Obtained | Surface topography, morphology, composition. thermofisher.com | Internal structure, crystallography, size, shape. thermofisher.com |
| Image Type | 3D surface image. thermofisher.com | 2D projection of the internal structure. thermofisher.com |
| Typical Resolution | ~0.5 nm | <50 pm |
| Sample Thickness | Not strictly limited. | Must be very thin (typically <150 nm). thermofisher.com |
| Application Example | Imaging the uniformity of a thiol monolayer on a gold plate. | Measuring the size distribution of gold nanoparticles coated with this compound. |
Theoretical and Computational Studies of 2 Mesitylethane 1 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic level. These calculations, grounded in the principles of quantum mechanics, can determine a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. In the study of 2-Mesitylethane-1-thiol, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.
This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311G(d,p), cc-pVQZ) is crucial for the accuracy of the results. dergipark.org.trnih.gov For a molecule like this compound, with its flexible ethylthiol chain and bulky mesityl group, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometries are fundamental for further computational analysis. nih.gov
Illustrative Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.85 Å |
| Bond Length | S-H | 1.34 Å |
| Bond Length | C-C (ethyl) | 1.54 Å |
| Bond Angle | C-S-H | 96.5° |
| Bond Angle | C-C-S | 110.2° |
| Dihedral Angle | C-C-S-H | ~60° (gauche) |
Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.
The presence of rotatable bonds in this compound suggests the existence of multiple stable conformations. Conformational analysis aims to identify these different spatial arrangements of the atoms and determine their relative energies. A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.
By systematically rotating the dihedral angles of the ethylthiol chain and the mesityl group, a PES can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. Such an analysis would be critical for understanding the flexibility of this compound and the populations of its different conformers at a given temperature.
Once the optimized geometry of this compound is obtained, its vibrational frequencies can be calculated. dergipark.org.tr These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. Theoretical vibrational spectra, such as infrared (IR) and Raman spectra, can be simulated from these calculations. nih.gov
Comparing the calculated spectra with experimentally obtained spectra can help to confirm the molecular structure and assign the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the S-H stretch, C-S stretch, and various vibrations associated with the mesityl ring.
Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(S-H) | ~2550 | S-H stretching |
| ν(C-S) | ~700 | C-S stretching |
| Aromatic C-H stretch | ~3050 | C-H stretching in the mesityl ring |
| Aliphatic C-H stretch | ~2950 | C-H stretching in the ethyl group |
| Ring breathing | ~1000 | In-plane vibration of the mesityl ring |
Note: This data is illustrative and represents typical values that would be obtained from a vibrational frequency calculation.
Computational methods can also predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and assigning signals to specific nuclei within the this compound molecule.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores present in this compound.
Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Calculated Value |
|---|---|---|
| ¹H NMR | δ(SH) | ~1.5 ppm |
| ¹³C NMR | δ(CH₂-S) | ~25 ppm |
| UV-Vis | λmax | ~270 nm |
Note: This data is illustrative and represents typical values that would be obtained from spectroscopic parameter calculations.
Electronic Structure Analysis
The analysis of the electronic structure of a molecule provides a deeper understanding of its chemical reactivity and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. wikipedia.orgirjweb.com
For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, while the LUMO is expected to be distributed over the π-system of the mesityl ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. irjweb.com This analysis can help in predicting how this compound might interact with other molecules and its potential role in chemical reactions.
Illustrative HOMO-LUMO Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: This data is illustrative and represents typical values that would be obtained from a frontier molecular orbital analysis.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic and nucleophilic attack.
Key Findings from a Hypothetical MEP Analysis:
Nucleophilic Center: The highest negative potential would be centered on the sulfur atom, identifying it as the principal nucleophilic site.
Electrophilic Center: The most positive potential would be associated with the thiol hydrogen, marking it as the primary electrophilic site.
Aromatic System: The mesityl ring would display a complex potential distribution with regions of slight negative potential above and below the plane of the ring, characteristic of π-systems.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be quantified as stabilization energies. This analysis offers insights into hyperconjugative and conjugative interactions that contribute to molecular stability.
For this compound, NBO analysis would elucidate the nature of the carbon-sulfur bond and the interactions between the thiol group and the mesityl ring. Key interactions would likely include the delocalization of electron density from the lone pairs of the sulfur atom into antibonding orbitals of adjacent C-C and C-H bonds, as well as potential weak interactions between the thiol group and the π-system of the mesityl ring.
Hypothetical NBO Analysis Data for this compound:
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(1) S | σ(C-H) | 2.5 |
| LP(2) S | σ(C-C) | 1.8 |
| σ(C-S) | σ(C-H) | 0.9 |
| π(C=C) | σ(C-S) | 0.5 |
This is a hypothetical table based on expected interactions for a molecule of this type.
Global Reactivity Descriptors
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Calculations for this compound would likely indicate a moderate level of reactivity, with the thiol group being the primary contributor to its chemical behavior. The bulky mesityl group would be expected to sterically hinder certain reactions, which might be reflected in the calculated descriptors.
Hypothetical Global Reactivity Descriptors for this compound:
| Descriptor | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.2 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -0.8 |
| Energy Gap (HOMO-LUMO) | 5.4 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.7 |
| Chemical Potential (μ) | -3.5 |
| Electrophilicity Index (ω) | 2.27 |
This is a hypothetical table with plausible values for a molecule of this nature.
Computational Studies of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.
Elucidation of Transition States and Activation Barriers
For reactions involving this compound, such as its role in thiol-ene click chemistry, computational methods can map out the entire reaction coordinate. nih.gov This involves locating the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation barriers (the energy difference between the reactants and the transition state). Electronic structure calculations can reveal the factors that control these activation barriers. nih.gov
Solvent Effects on Reactivity (e.g., Implicit and Explicit Solvation Models)
The choice of solvent can significantly influence the rate and mechanism of a reaction. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For reactions of this compound, computational studies could predict how different solvents would affect the stability of reactants, products, and transition states. For instance, in a deprotonation reaction, a polar protic solvent would be expected to stabilize the resulting thiolate anion, thereby lowering the reaction barrier. The choice of solvent can directly influence whether a reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.orgresearchgate.net
Molecular Dynamics Simulations
For instance, MD simulations could be employed to study the interaction of this compound with a metallic surface, which is relevant in the context of self-assembled monolayers. These simulations could reveal the preferred orientation of the molecule on the surface and the nature of the sulfur-metal bond. In a biological context, MD simulations could be used to investigate the interactions of this compound with the active site of an enzyme, providing insights into its potential as an enzyme inhibitor. Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations are particularly useful for studying the hydration structure of thiols and their deprotonated forms, the thiolates. nih.gov These simulations can provide detailed information about the coordination of water molecules around the sulfur atom. nih.gov
Applications of 2 Mesitylethane 1 Thiol in Advanced Chemical Research
Building Block in Complex Organic Synthesis
The molecular architecture of 2-Mesitylethane-1-thiol, characterized by the sterically demanding mesityl (2,4,6-trimethylphenyl) group, makes it an important precursor in the synthesis of complex organic molecules. This bulkiness is strategically employed to control reaction pathways and stabilize intermediates.
Precursor for Sterically Hindered Thioethers and Sulfides
The synthesis of sterically hindered thioethers is a notable challenge in organic chemistry, as traditional SN2 displacement reactions are often impeded by steric crowding around the reaction center, leading to competing elimination or SN1 pathways. nih.gov this compound serves as an effective nucleophile for creating such crowded environments around a sulfur atom. The use of bulky thiols is crucial in methodologies designed to overcome these synthetic hurdles. For instance, metal-catalyzed cross-coupling reactions have become a central method for forming C-S bonds, providing access to thioethers that are otherwise difficult to synthesize. researchgate.net
The mesityl group in this compound provides significant steric shielding. When this thiol is used in nucleophilic substitution or coupling reactions, the resulting thioether inherits this steric bulk. This property can be advantageous for directing subsequent reactions at other sites of the molecule or for creating specific three-dimensional conformations in the target compound. The development of new bond-forming processes, including metal-free dehydrative thioetherification, has further expanded the toolkit for converting bulky thiols into their corresponding thioethers under milder conditions. researchgate.net
Incorporation into Pharmaceutical and Agrochemical Intermediates
Thioether moieties are present in a wide array of compounds developed for pharmaceutical and agricultural applications. researchgate.net The incorporation of a sterically hindered group like the one derived from this compound can significantly influence the biological activity and metabolic stability of a molecule. By introducing steric bulk, chemists can modulate how a potential drug molecule interacts with its biological target, potentially enhancing its efficacy or selectivity. Furthermore, sterically hindered groups can protect the sulfur atom from metabolic oxidation, a common pathway for drug deactivation, thereby prolonging the compound's active lifetime in vivo.
While direct examples naming this compound in specific final products are proprietary, its utility lies in its role as an intermediate. The principles of its incorporation are demonstrated in the broad efforts to synthesize novel thioether-containing molecules for biological screening. researchgate.netacgpubs.org The synthesis of these complex molecules often relies on robust C-S bond formation methods where hindered thiols are key reactants.
Ligand in Homogeneous and Heterogeneous Catalysis
The sulfur atom in this compound can coordinate to metal centers, making it a valuable ligand in catalysis. The bulky mesityl group plays a critical role in defining the steric and electronic environment of the metal catalyst, which in turn influences its activity, selectivity, and stability.
Role in Metal-Catalyzed Hydrogenation/Dehydrogenation Reactions
Recent advancements have highlighted the use of thiols as "transient cooperative ligands" in metal-catalyzed hydrogenation and dehydrogenation reactions. nih.govnih.govescholarship.org In this concept, the thiol reversibly coordinates to a metal center, such as ruthenium, and participates directly in bond activation through metal-ligand cooperation (MLC). nih.govnih.gov The thiol can be added in situ to a catalyst system, offering a high degree of tunability by simply varying the thiol used. nih.govnih.gov
In conjunction with an acridanide-based ruthenium(II)-pincer catalyst, thiols have been shown to cause remarkable acceleration in reactions like the dehydrogenation of aqueous methanol. nih.gov The thiol ligand cooperates with the ruthenium center to facilitate the activation of substrates. This process is reversible, allowing the catalytic system to adapt and perform various transformations. nih.gov The dehydrogenative coupling of alcohols and thiols to form thioesters, with the liberation of H₂, is one such transformation enabled by this cooperative mechanism. escholarship.org
Influence on Catalyst Selectivity and Turnover
The presence of a thiol ligand like this compound can dramatically influence a catalyst's performance. The steric bulk of the mesityl group can control substrate access to the metal center, thereby enhancing selectivity. For example, thiols have been used as reversible inhibitors to achieve controlled stereodivergent semihydrogenation of alkynes. nih.gov By temporarily blocking or modifying the catalyst's active site, the thiol steers the reaction towards a specific stereochemical outcome. nih.gov
This dual role as both an accelerator and a selective inhibitor is a key feature. In some systems, the thiol accelerates a desired step (e.g., the formation of a metal-hydride species) while simultaneously inhibiting undesired side reactions by competing with the substrate for coordination to the metal. nih.gov This intricate balance allows for transformations that would otherwise be difficult to achieve, such as the hydrogenative perdeuteration of C=C bonds without using D₂ gas. nih.gov The ability of the thiol to reversibly coordinate and dissociate from the metal center is essential for ensuring catalytic turnover. nih.gov
Table 1: Effect of Thiol Ligands on Ruthenium-Catalyzed Reactions
| Reaction | Catalyst System | Thiol Ligand | Observation | Turnover Frequency (TOF) |
| Methanol Dehydrogenation | Ru(II)-Pincer Complex | Hexanethiol | Acceleration | 9061 h⁻¹ (with thiol) |
| Formic Acid Dehydrogenation | Ru(II)-Pincer Complex | Hexanethiol | Inhibition | 10530 h⁻¹ (without thiol) |
| Alkyne Semihydrogenation | Ru(II)-Pincer Complex | Various Thiols | Stereoselectivity Control | Not Reported |
Polymer and Materials Chemistry
Thiol-based "click" reactions, such as thiol-ene and thiol-yne chemistry, are highly efficient methods for polymer synthesis and modification. rsc.orgresearchgate.net These reactions proceed under mild conditions with high yields and are tolerant of many functional groups. nih.gov this compound can be employed in these systems to introduce specific properties into the resulting polymer or material.
The incorporation of this compound into a polymer backbone or as a pendant group via thiol-ene polymerization introduces the bulky mesityl group. mpg.de This can have several effects on the material's properties:
Increased Glass Transition Temperature (Tg): The rigid and bulky nature of the mesityl group can restrict polymer chain mobility, leading to a higher Tg.
Modified Solubility: The hydrophobic character of the mesityl group can alter the solubility of the polymer in various solvents.
Controlled Network Formation: In the formation of cross-linked polymer networks, the steric hindrance from the mesityl group can influence the cross-linking density and the final network architecture. researchgate.net
Furthermore, thiol-containing polymers can be designed as stimulus-responsive materials. mdpi.com While the primary mechanism often involves the reversible formation of disulfide bonds from thiol groups, the presence of bulky substituents like the mesitylethyl group can influence the kinetics and equilibrium of this process, providing a way to tune the material's response to stimuli such as changes in redox potential or pH. mdpi.com
Information Not Available for this compound in Specified Applications
Following a comprehensive search of available scientific literature and chemical databases, no specific information or research findings were identified for the chemical compound This compound within the detailed application areas requested. The search included investigations into its use in advanced chemical research, particularly focusing on:
Utilization in Thiol-Ene Click Reactions for Polymer Functionalization
Surface Derivatization for Functional Materials, such as Gold Nanoparticles
Potential Exploration in Supramolecular Chemistry for Novel Assemblies
Development of Chemical Probes and Sensing Elements
The conducted searches, which included the compound's systematic name, 2-(2,4,6-trimethylphenyl)ethane-1-thiol , did not yield any published studies, articles, or data tables detailing its synthesis, properties, or use in these specific contexts.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and sustainable methods for the synthesis of 2-Mesitylethane-1-thiol is a primary area for future investigation. While classical methods for thiol synthesis exist, their application to a sterically encumbered structure like this compound may be challenging. Research in this area could focus on several promising strategies:
Advanced Reduction of Sterically Hindered Sulfonyl Chlorides: One potential route involves the synthesis of 2-mesitylethanesulfonyl chloride, followed by its reduction. Future work should explore novel reducing agents and catalytic systems that can operate under mild conditions and tolerate the steric bulk, aiming for high yields and selectivity.
Catalytic Hydrothiolation of Mesitylethylene: A highly atom-economical approach would be the direct anti-Markovnikov hydrothiolation of mesitylethylene. Research could focus on developing novel transition-metal or photoredox catalysts that can efficiently facilitate this transformation, overcoming the steric hindrance imposed by the mesityl group.
Thiolation of 2-Mesitylethanol (B189000) Derivatives: The conversion of 2-mesitylethanol into the corresponding thiol via its tosylate or mesylate is a plausible route. Future studies could investigate one-pot procedures and the use of sustainable thiouronium salt intermediates to improve efficiency and reduce waste.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Reduction of Sulfonyl Chloride | Potentially high yielding. | Requires multi-step synthesis of the sulfonyl chloride; may require harsh reducing agents. |
| Hydrothiolation of Alkene | High atom economy; direct conversion. | Steric hindrance may lower reactivity and selectivity; catalyst development needed. |
| Thiolation of Alcohol Derivative | Utilizes a readily available precursor. | Multi-step process; potential for side reactions. |
| Table 1: Comparison of Potential Synthetic Routes to this compound |
In-depth Mechanistic Studies of Under-explored Reaction Pathways
The unique steric and electronic environment of this compound suggests that its reactivity may deviate from that of simpler thiols. In-depth mechanistic studies of its fundamental reactions are crucial for unlocking its synthetic potential.
Oxidative Coupling Reactions: The formation of the corresponding disulfide, bis(2-mesitylethyl) disulfide, under various oxidative conditions warrants detailed investigation. Mechanistic studies could employ kinetic analysis and isotopic labeling to elucidate the role of the mesityl group in influencing the reaction rate and the stability of any radical intermediates.
Thiol-Ene and Thiol-Yne Click Reactions: The participation of this compound in "click" reactions, such as the thiol-ene and thiol-yne reactions, is a promising area of research. Mechanistic investigations should focus on how the steric bulk of the mesityl group affects the kinetics and regioselectivity of these additions under both radical and base-catalyzed conditions.
Nucleophilic Substitution Reactions: The reactivity of the thiolate anion of this compound as a nucleophile in SN2 reactions is another key area. It is anticipated that the steric hindrance will significantly impact the reaction rates, and detailed kinetic studies could quantify this effect.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental efforts.
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate key molecular properties such as bond dissociation energies, acidity of the S-H bond, and the conformational landscape of the molecule. These calculations can provide insights into the thermodynamic and kinetic aspects of its reactions. For instance, computational studies can predict the relative stabilities of different conformers and the energy barriers for various reaction pathways. digitellinc.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound in different solvent environments and its interactions with other molecules. This can be particularly useful in understanding its potential role as a ligand in catalytic systems or its self-assembly behavior in the context of materials science.
A summary of key properties amenable to computational prediction is provided in Table 2.
| Property | Computational Method | Predicted Insight |
| S-H Bond Dissociation Energy | DFT | Radical formation tendency. |
| pKa | DFT with solvent model | Acidity and nucleophilicity of the thiolate. |
| Conformational Isomers | DFT | Relative stabilities and populations of different conformers. |
| Reaction Energy Profiles | DFT | Mechanistic pathways and kinetic barriers. |
| Table 2: Computationally Accessible Properties of this compound |
Development of this compound-Derived Ligands for Asymmetric Catalysis
The steric bulk of the mesityl group makes this compound an attractive building block for the synthesis of novel chiral ligands for asymmetric catalysis. Thioethers and other sulfur-containing compounds are known to be effective ligands in a variety of metal-catalyzed reactions. researchgate.net
Chiral Thioether Ligands: Derivatization of this compound to introduce a chiral center could lead to a new class of bulky, monodentate or bidentate thioether ligands. These ligands could be screened for their efficacy in asymmetric reactions such as palladium-catalyzed allylic alkylations or rhodium-catalyzed hydrogenations. The sterically demanding nature of the mesityl group could create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities.
Thiolate Complexes: The corresponding thiolate of this compound could be used to synthesize novel metal complexes. The electronic and steric properties of the mesityl group would influence the coordination chemistry and catalytic activity of these complexes. Research in this area could lead to the discovery of new catalysts for a range of organic transformations. The use of bulky thiolate ligands has been shown to be advantageous in stabilizing metal nanoclusters and influencing their catalytic activity. acs.orgresearchgate.net
Integration into Multifunctional Materials and Devices
The incorporation of this compound into polymeric and solid-state materials could lead to the development of new functional materials with unique properties.
Thiol-Ene Polymerizations: The thiol-ene reaction provides a robust method for the preparation of cross-linked polymers. The incorporation of this compound as a monomer in such polymerizations could lead to materials with enhanced thermal stability and altered mechanical properties due to the bulky mesityl groups. These materials could find applications in areas such as coatings, adhesives, and advanced lithography.
Functionalized Surfaces and Nanoparticles: The thiol group provides a versatile handle for the functionalization of surfaces, such as gold nanoparticles and self-assembled monolayers. The steric bulk of the mesityl group could be used to control the packing density and surface properties of such materials, which is relevant for applications in sensing, electronics, and drug delivery.
Covalent Organic Frameworks (COFs): Thiol-functionalized building blocks can be used to construct COFs with interesting electronic and catalytic properties. rsc.org The integration of a sterically hindered thiol like this compound into a COF structure could create unique porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.
Q & A
Q. What are the established methods for synthesizing and characterizing 2-Mesitylethane-1-thiol, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves thiolation of mesityl precursors (e.g., via nucleophilic substitution or reduction of disulfides). For characterization:
- NMR Spectroscopy : Use - and -NMR to confirm the mesityl group’s aromatic protons (δ ~6.8–7.2 ppm) and the ethane-thiol backbone (δ ~1.2–1.5 ppm for CH groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H] and fragmentation patterns.
- FT-IR : Validate the thiol (-SH) stretch (~2550 cm^{-1) and C-S bond (~600–700 cm).
To ensure reproducibility, document all reaction conditions (solvent purity, temperature, catalyst loading) in the main text, with extended protocols (e.g., purification via column chromatography) in supplementary materials .
Q. What spectroscopic and chromatographic techniques are critical for verifying the purity and identity of this compound?
- Methodological Answer :
- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) to assess purity (>98%). Calibrate retention times against standards.
- Elemental Analysis : Confirm C, H, and S percentages within ±0.3% of theoretical values.
- Melting Point : While not always applicable due to volatility, differential scanning calorimetry (DSC) can determine phase transitions.
Cross-reference data with published spectra in databases like PubChem or NIST, adhering to guidelines for reporting experimental details .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation, vapor pressure) for this compound be resolved?
- Methodological Answer : Contradictions often arise from differing experimental setups (e.g., calorimetry vs. computational models). To resolve:
Meta-Analysis : Compare data sources for methodological consistency (e.g., gas-phase vs. solution-phase measurements).
Cross-Validation : Use multiple techniques (e.g., static bomb calorimetry for ΔH, coupled with quantum mechanical calculations at the CCSD(T)/cc-pVTZ level).
Error Analysis : Quantify uncertainties from instrumental precision (e.g., ±2 kJ/mol for calorimetry) and sample purity.
Reference frameworks like the Thermochemical Data Evaluation Project (e.g., ’s approach for methanethiol) to standardize reporting .
Q. What experimental design principles should guide studies on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (absorbance at λ) or -NMR over 24–72 hours. Use Arrhenius plots to derive activation energy for hydrolysis.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmosphere (N) to determine decomposition onset temperature. Pair with gas chromatography (GC) to identify volatile byproducts.
Include control experiments (e.g., inert vs. aerobic conditions) and statistical replicates (n ≥ 3) to ensure robustness .
Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) for S-H and C-S bonds.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in ethanol/water) using OPLS-AA force fields to model diffusion and interaction with metal catalysts.
Validate predictions with experimental kinetic studies (e.g., rate constants via stopped-flow spectroscopy). Report computational parameters (basis sets, convergence criteria) transparently to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
